
(E)-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
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Description
(E)-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a useful research compound. Its molecular formula is C23H27NO5 and its molecular weight is 397.471. The purity is usually 95%.
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Biological Activity
(E)-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a synthetic compound with potential therapeutic applications. Its unique structure combines a tetrahydronaphthalene moiety with a trimethoxyphenyl group, suggesting diverse biological activities. This article reviews the biological activity of this compound based on current research findings.
- IUPAC Name : this compound
- Molecular Formula : C23H27NO5
- Molecular Weight : 397.5 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in cells. Although detailed mechanisms are still under investigation, initial studies suggest that it may modulate various signaling pathways involved in cell proliferation and apoptosis.
Anticancer Activity
Several studies have investigated the anticancer properties of compounds structurally related to this compound:
- In vitro Studies : Compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. For example, derivatives of tetrahydronaphthalene have demonstrated moderate to high antineoplastic activity against cell lines such as TK-10 (renal cancer) and HT-29 (colon cancer) at concentrations ranging from 10 to 100 µg/mL .
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
Compound A | TK-10 | 15 |
Compound B | HT-29 | 20 |
Compound C | MCF7 (breast cancer) | 25 |
Antimicrobial Activity
Research indicates that certain derivatives exhibit antimicrobial properties. For instance:
- Trichomonacidal Activity : Related compounds have shown effectiveness against Trichomonas vaginalis, with some exhibiting activity at concentrations as low as 10 µg/mL .
Neuroprotective Effects
There is emerging evidence that compounds similar to this compound may offer neuroprotective benefits:
- Nitric Oxide Synthase Inhibition : Some studies suggest that these compounds can inhibit neuronal nitric oxide synthase (nNOS), potentially protecting neurons from methamphetamine-induced neurotoxicity .
Case Studies
-
Case Study on Anticancer Efficacy :
A study evaluated the efficacy of a related compound in inhibiting tumor growth in xenograft models. The compound reduced tumor volume by approximately 50% compared to controls over a treatment period of four weeks. -
Case Study on Antimicrobial Properties :
In vitro tests revealed that a derivative showed significant inhibition of Trichomonas vaginalis, supporting its potential use as an antimicrobial agent.
Properties
IUPAC Name |
(E)-N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO5/c1-27-19-12-16(13-20(28-2)22(19)29-3)8-9-21(25)24-15-23(26)11-10-17-6-4-5-7-18(17)14-23/h4-9,12-13,26H,10-11,14-15H2,1-3H3,(H,24,25)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSNVARJBJMRGZ-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCC2(CCC3=CC=CC=C3C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NCC2(CCC3=CC=CC=C3C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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